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GLPG1837

Cat. No.: B607657
CAS No.: 1654725-02-6
M. Wt: 348.4 g/mol
InChI Key: GHTGYZMBQPXTCQ-UHFFFAOYSA-N
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Description

Cystic Fibrosis as a Channelopathy: Pathophysiological Basis of CFTR Dysfunction

Cystic fibrosis is a severe, life-threatening autosomal recessive genetic disease caused by mutations in the CFTR gene. frontiersin.orgfrontiersin.org The disease is classified as a channelopathy, meaning it results from the dysfunction of an ion channel. sophion.comprimescholars.com The CFTR gene encodes for the CFTR protein, an anion channel that plays a crucial role in regulating the transport of chloride and bicarbonate ions across the surface of epithelial cells in various organs, including the lungs, pancreas, liver, and intestines. frontiersin.orgwikipedia.orgyale.edu

In healthy individuals, the proper movement of these ions helps control the balance of salt and water, ensuring that mucus lining these organs is thin and slippery. medlineplus.gov However, mutations in the CFTR gene lead to a dysfunctional or absent CFTR protein. frontiersin.org This disruption in ion transport causes the epithelial surfaces to absorb too much sodium and water, resulting in the production of abnormally thick, sticky mucus. cysticfibrosisnewstoday.comfrontiersin.org This viscous mucus obstructs airways, leading to chronic infections and inflammation, and blocks ducts in the pancreas, impairing digestion. sophion.comcfsourcehcp.com The core pathophysiological issue in CF is, therefore, the failure of epithelial cells to properly conduct ions due to a defective protein channel. frontiersin.org

Overview of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein Function and Mutations

The CFTR protein is a complex, multi-domain member of the ATP-binding cassette (ABC) transporter superfamily. ersnet.org It is structured with two membrane-spanning domains (TMDs), two nucleotide-binding domains (NBDs) that interact with ATP, and a unique regulatory (R) domain that must be phosphorylated for the channel to become active. ersnet.orghopkinscf.org Its primary function is to act as a channel for chloride and bicarbonate ions, a process activated by cAMP-dependent phosphorylation and gated by ATP binding and hydrolysis. frontiersin.orgnih.gov

Over 2,000 mutations have been identified in the CFTR gene, each affecting the protein in different ways. frontiersin.orghopkinscf.org These mutations are categorized into six main classes based on the specific defect they cause in the CFTR protein's lifecycle:

Class I: No functional CFTR protein is produced.

Class II: The protein is misfolded and degraded, so it doesn't reach the cell surface. The most common mutation, F508del, belongs to this class. hopkinscf.org

Class III: The protein reaches the cell surface but has defective gating, meaning it doesn't open properly. frontiersin.orghopkinscf.org G551D is a well-known Class III mutation. hra.nhs.uk

Class IV: The protein is at the cell surface and opens, but ion flow (conductance) is reduced. frontiersin.orghopkinscf.org

Class V: A reduced amount of functional protein is produced. frontiersin.org

Class VI: The protein is unstable at the cell surface and is removed too quickly. frontiersin.org

This classification system is crucial for developing targeted therapies, as the therapeutic approach must match the specific molecular defect. cfnz.org.nz

Table 1: Classes of CFTR Mutations
ClassProtein DefectCFTR FunctionExample Mutation
INo protein synthesisNoneG542X
IIDefective protein processing and trafficking (protein is degraded)None/Very LittleF508del
IIIDefective channel gating (channel does not open)LittleG551D
IVDefective channel conductance (less ion flow)SomeR117H
VReduced protein synthesisReducedA455E
VIReduced protein stability at the cell surfaceReducedQ1412X

Classification and Therapeutic Approaches of CFTR Modulators

The advent of CFTR modulator therapies represents a shift from treating CF symptoms to addressing the root cause of the disease—the faulty CFTR protein. ersnet.org These small-molecule drugs are designed to restore the function of mutant CFTR and are generally classified based on their mechanism of action. mdpi.com The main types include:

Potentiators: Enhance the function of CFTR channels that are already at the cell surface. frontiersin.org

Correctors: Help misfolded CFTR protein to fold correctly, enabling it to move to the cell surface. cff.org

Amplifiers: Increase the amount of CFTR protein produced by the cell. frontiersin.org

Stabilizers: Increase the stability of the CFTR protein at the cell surface. frontiersin.org

These modulators can be used as monotherapy or, more commonly, in combination to address multiple defects simultaneously, offering a powerful therapeutic strategy for many individuals with CF. cfnz.org.nz

CFTR potentiators are a class of drugs that work by increasing the open probability of the CFTR channel. ersnet.orgmdpi.com Essentially, they bind to the CFTR protein and force the "gate" to stay open longer, thereby increasing the flow of chloride ions through the channel. cff.orgcff.org This mechanism requires the CFTR protein to be present at the cell surface, making potentiators particularly effective for mutations where the primary defect is in gating (Class III) or conductance (Class IV). cysticfibrosisnewstoday.comersnet.org

The clinical relevance of potentiators was first established with the approval of Ivacaftor (B1684365), which demonstrated significant clinical benefits for patients with the G551D gating mutation and subsequently for other responsive mutations. ersnet.org The success of Ivacaftor paved the way for the development of new and potentially more effective potentiators. frontiersin.org

GLPG1837 is a novel, potent, and reversible CFTR potentiator discovered through medicinal chemistry efforts to identify new treatments for CF. acs.orgmedchemexpress.combiosynth.com It was specifically designed to enhance the gating of mutant CFTR channels that are present on the cell membrane but fail to open and close properly. acs.orgbiosynth.com

Research has demonstrated that this compound is effective at potentiating the activity of various CFTR mutants, including Class III mutations like G551D and Class II mutations like F508del (when sufficient protein is present at the cell surface). cysticfibrosisnewstoday.commedchemexpress.comcaymanchem.com In vitro studies reported that this compound exhibited enhanced efficacy on certain Class III mutant channels compared to Ivacaftor. acs.orgselleckchem.com Mechanistic studies have revealed that this compound's action is phosphorylation-dependent but ATP-independent. nih.govresearchgate.net Further research suggests a state-dependent binding mechanism, where the drug has a higher affinity for the open state of the CFTR channel. nih.gov Notably, studies indicate that this compound and Ivacaftor likely compete for the same or an overlapping binding site on the CFTR protein, despite their different chemical structures. nih.govnih.gov

Table 2: In Vitro Efficacy of this compound on Different CFTR Mutations
CFTR MutationAssay TypeThis compound EC₅₀ (nM)Reference
F508delReporter Assay3 caymanchem.com, selleckchem.com
G551DReporter Assay339 caymanchem.com, medchemexpress.com
Wild-TypeReporter Assay88 caymanchem.com
F508del/G551D (Patient Cells)TECC Assay159 caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N4O3S B607657 GLPG1837 CAS No. 1654725-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTGYZMBQPXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654725-02-6
Record name GLPG-1837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-1837
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-1837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action of Glpg1837

Modulation of CFTR Gating Activity and Ion Channel Function

GLPG1837 enhances the function of the CFTR channel by modulating its gating activity, which is the process of opening and closing the channel pore. mdpi.comnih.gov This modulation leads to an increased flow of chloride ions across the cell membrane, addressing the underlying defect in cystic fibrosis. cysticfibrosisnewstoday.com

Enhancement of Channel Open Probability

This compound acts as a potentiator by increasing the open probability (Po) of the CFTR channel. mdpi.com This means that it helps to keep the channel in its open state for longer periods. cysticfibrosisnewstoday.com For the wild-type CFTR, a saturating concentration of 3 µM this compound was shown to enhance currents by approximately 2.06-fold. nih.gov The potentiation effect is both reversible and dependent on the concentration of the compound. nih.gov The dose-dependent effects on wild-type CFTR have been fitted with the Hill equation, yielding a half-maximal effective concentration (K1/2) of 0.23 ± 0.12 µM. nih.gov

Impact on Single-Channel Kinetics: Alterations in Open and Closed Times

Studies on the single-channel kinetics of wild-type CFTR have revealed that this compound and another potentiator, Ivacaftor (B1684365) (VX-770), share similar effects on the channel's gating behavior. nih.gov These effects are characterized by alterations in the open and closed times of the channel, ultimately leading to a higher probability of the channel being open. mdpi.comnih.gov

Comparative Mechanistic Analysis with Ivacaftor (VX-770)

This compound and Ivacaftor are both CFTR potentiators that share a common mechanism of action and likely the same binding site on the CFTR protein. nih.govnih.gov Despite their structural differences, they potentiate CFTR gating in a remarkably similar fashion. nih.govelsevierpure.com

Shared Binding Site and Allosteric Modulation Model

Evidence suggests that this compound and Ivacaftor compete for the same binding site on the CFTR protein. nih.gov In silico molecular docking studies have identified two potential binding sites at the interface of CFTR's two transmembrane domains. nih.govnih.gov Site I is composed of the amino acid residues D924, N1138, and S1141, while another potential site, site IIN, includes F229, F236, Y304, F312, and F931. nih.govnih.gov The binding of these potentiators to this site is consistent with a classic allosteric modulation model, where the drug binds to a site distinct from the active site to modulate the protein's function. nih.gov This state-dependent binding shows a higher affinity for the open state of the channel compared to the closed state. nih.gov

Distinctions in Efficacy and Potency on Specific CFTR Mutants

While sharing a mechanism, this compound and Ivacaftor exhibit differences in their efficacy and potency on specific CFTR mutants. nih.govacs.org this compound has demonstrated higher efficacy than Ivacaftor for certain mutations, such as G551D. nih.govacs.org For instance, on primary human bronchial epithelial cells with the G551D/F508del mutations, this compound induced a current that was almost 200% of that induced by Ivacaftor, and it was also more potent. acs.org

This compound has also shown efficacy on other class III gating mutations like G178R and S549N, as well as the class IV conductance mutation R117H. cysticfibrosisnewstoday.comacs.org In many cases, this compound was able to improve the function of these mutant channels to a greater extent than Ivacaftor. acs.org

Comparative Efficacy of this compound and Ivacaftor on Various CFTR Mutants
CFTR MutantThis compound Efficacy relative to Ivacaftor
G551D~200%
G178R158%
S549N143%
R117H119%

Independence from Nucleotide-Binding Domain Dimerization and ATP Hydrolysis for Potentiation

A key aspect of the mechanism of this compound and Ivacaftor is that their potentiation of CFTR is independent of two critical steps in the normal gating cycle: the dimerization of the nucleotide-binding domains (NBDs) and the hydrolysis of ATP. nih.gov The normal opening and closing of the CFTR channel are tightly regulated by the binding and hydrolysis of ATP at the NBDs. mdpi.com However, this compound can enhance channel activity even in the absence of ATP, indicating a mechanism that bypasses the need for ATP-driven gating. researchgate.net This suggests that these potentiators stabilize the open state of the channel through a different conformational change. nih.govresearchgate.net

Identification and Characterization of Molecular Target Sites within CFTR

The molecular mechanism of this compound, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), is intrinsically linked to its direct interaction with the CFTR protein. Understanding the precise binding sites is crucial for elucidating its function and for the rational design of future therapeutic agents. nih.gov Research combining computational and functional studies has identified specific loci within the CFTR protein that serve as the molecular targets for this compound. nih.gov

Localization within Transmembrane Domains (TMDs) Interface

The binding sites for this compound are located at the interface between the two transmembrane domains (TMDs) of the CFTR protein. nih.govrupress.org The CFTR protein is comprised of two TMDs, each followed by a nucleotide-binding domain (NBD). nih.gov The TMDs form the channel pore through the cell membrane. The interface between the first and second TMDs (TMD1 and TMD2) creates a pocket that is the target for this compound. nih.govrupress.org This strategic location allows the molecule to influence the conformational changes associated with channel gating, which is the process of opening and closing the pore. nih.gov

In Silico Molecular Docking Predictions of Binding Sites

To identify potential binding locations for this compound, in silico molecular docking studies have been performed. rupress.orgresearchgate.net These computational simulations predict how a small molecule like this compound might bind to the three-dimensional structure of the CFTR protein. These studies predicted several potential binding sites, with the two top-scoring sites, designated Site I and Site IIN, being located at the interface of the TMDs. nih.govnih.govrupress.org

The predicted binding sites are composed of specific amino acid residues:

Site I is predicted to consist of residues Aspartate 924 (D924) from transmembrane helix 8 (TM8), Asparagine 1138 (N1138) from TM12, and Serine 1141 (S1141) from TM12. researchgate.netresearchgate.net

Site IIN is predicted to include a cluster of hydrophobic residues: Phenylalanine 229 (F229), Phenylalanine 236 (F236), Tyrosine 304 (Y304), Phenylalanine 312 (F312), and Phenylalanine 931 (F931). nih.govnih.govrupress.org

These docking predictions provided a roadmap for further experimental validation through mutagenesis studies. researchgate.net

Mutagenesis Studies to Probe Binding Interactions

To experimentally validate the predictions from molecular docking, mutagenesis studies have been conducted. This technique involves systematically replacing specific amino acid residues in the CFTR protein and observing how these changes affect the binding and activity of this compound. nih.govresearchgate.net The results of these studies have provided detailed insights into the key interactions between the compound and the CFTR channel.

Aspartate 924 (D924), located in the predicted Site I, plays a significant role in the binding of this compound. nih.govresearchgate.net It is hypothesized that the aspartate side chain forms hydrogen bonds with the pyrazole ring of this compound. nih.gov Disrupting this interaction by mutating D924 to other residues was shown to decrease the apparent binding affinity of the compound. nih.govresearchgate.net

For instance, mutating D924 to asparagine (D924N) or glutamic acid (D924E) resulted in a rightward shift in the dose-response curve, indicating a lower affinity for this compound. researchgate.net The mutation to alanine (D924A) caused an even more substantial decrease in apparent affinity, estimated to be at least a 10-fold reduction. nih.gov

Table 1. Effect of Mutations at Aspartate 924 on this compound Apparent Affinity (EC50)
CFTR VariantEC50 (μM)Change in Affinity
Wild-Type (WT)0.26 ± 0.04Reference
D924E0.71 ± 0.07Decreased
D924N2.29 ± 0.78Decreased

The residues identified in the predicted Site IIN were also investigated using alanine substitution. The results demonstrated that several of these hydrophobic residues are important for this compound binding. researchgate.net

Decreased Affinity: Alanine substitutions at Tyrosine 304 (Y304A), Phenylalanine 312 (F312A), and Phenylalanine 931 (F931A) led to a decrease in the apparent affinity for this compound. nih.govresearchgate.netrupress.org

Little Effect: In contrast, alanine substitutions at Phenylalanine 229 (F229A) and Phenylalanine 236 (F236A) had minimal impact on the binding affinity of the compound. nih.govresearchgate.netrupress.org

These findings suggest that while Site IIN is a valid interaction locus, specific residues within this site contribute more significantly to the binding energy than others. nih.gov

Mutagenesis studies of the other two residues in Site I, Asparagine 1138 (N1138) and Serine 1141 (S1141), revealed that modifications at these positions can surprisingly improve the apparent affinity for this compound. nih.govresearchgate.net

N1138 Mutations: Introducing hydrophobic amino acid substitutions at this position (N1138L, N1138F, or N1138Y) in a G551D-CFTR background resulted in a significant leftward shift of the dose-response curve, indicating an increase in apparent affinity. nih.govresearchgate.net

S1141 Mutations: Similarly, the introduction of positively charged amino acids at position 1141 (S1141K or S1141R) also enhanced the apparent affinity for this compound. nih.govresearchgate.net However, substituting serine with threonine (S1141T), which has similar properties, had little effect. researchgate.net

Table 2. Effect of Mutations at N1138 and S1141 on this compound Apparent Affinity (EC50) in G551D-CFTR
CFTR VariantEC50 (μM)Change in Affinity
G551D (Reference)2.19 ± 0.33Reference
N1138L/G551D0.08 ± 0.02Increased
N1138F/G551D0.16 ± 0.05Increased
N1138Y/G551D0.40 ± 0.10Increased
S1141K/G551D0.26 ± 0.02Increased
S1141R/G551D0.51 ± 0.13Increased
S1141T/G551D1.74 ± 0.31Little Effect

State-Dependent Binding Dynamics of this compound to CFTR

The mechanism by which this compound potentiates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel is rooted in its state-dependent binding dynamics. Research indicates that the apparent affinity of this compound for the CFTR protein is dependent on the conformational state of the channel, a principle that aligns with the classic mechanism for allosteric modulation. nih.govnih.gov This model proposes that this compound preferentially binds to and stabilizes the open state of the CFTR channel, thereby increasing the probability of the channel being open and enhancing chloride ion transport. nih.govnih.gov

Evidence strongly suggests that this compound has a higher binding affinity for the open-channel conformation compared to the closed-channel conformation. nih.gov The efficacy of a potentiator like this compound is determined by the differences in the free energy of binding between these open and closed states. nih.gov This state-dependent interaction implies that the structure of the binding site differs between the channel's open and closed conformations, allowing for the potential to manipulate both the efficacy and affinity of the potentiator by altering its chemical interactions within this site. nih.gov

The actions of this compound are independent of the critical steps that control the channel's normal opening and closing, such as nucleotide-binding domain (NBD) dimerization and ATP hydrolysis. nih.gov Instead, by binding to an allosteric site, this compound stabilizes the open-channel conformation, promoting channel opening across a wide range of CFTR mutations. nih.gov

Studies combining in silico molecular docking with functional patch-clamp experiments have identified two principal potential binding sites for this compound. nih.govresearchgate.net These sites are located at the interface between the two transmembrane domains (TMDs) of the CFTR protein. researchgate.netnih.govrupress.org The two most likely sites are designated as:

Site I : Comprising amino acid residues D924, N1138, and S1141. nih.govresearchgate.netnih.govrupress.org

Site IIN : Including residues F229, F236, Y304, F312, and F931. nih.govresearchgate.netnih.govrupress.org

The importance of these residues in the binding of this compound has been demonstrated through mutagenesis studies. Altering these specific amino acids has been shown to change the apparent affinity of the compound for the CFTR channel. For instance, disrupting the predicted hydrogen-bonding interactions through mutation of the D924 residue leads to a decrease in the apparent affinity for this compound. nih.govresearchgate.netnih.gov Conversely, introducing hydrophobic amino acid substitutions at position N1138 or positively charged amino acids at S1141 can improve the apparent affinity. researchgate.netnih.govrupress.org These findings underscore the critical role of specific molecular interactions within the transmembrane domains for the state-dependent binding and potentiation activity of this compound.

The following table summarizes the research findings on how specific mutations within the proposed binding sites affect the apparent affinity (EC50) of this compound. A lower EC50 value indicates a higher apparent affinity.

CFTR VariantEC50 (μM)Effect on Apparent AffinityReference
Wild-Type (WT)0.26 ± 0.04Baseline researchgate.net
G551D2.19 ± 0.33- nih.gov
D924E0.71 ± 0.07Decreased researchgate.net
D924N2.29 ± 0.78Decreased researchgate.net
N1138L/G551D0.08 ± 0.02Increased nih.gov
N1138F/G551D0.16 ± 0.05Increased nih.gov
S1141K/G551D0.26 ± 0.02Increased nih.gov
S1141R/G551D0.51 ± 0.13Increased nih.gov

Preclinical Investigations of Glpg1837

Discovery and Lead Optimization Strategies

The journey to identify GLPG1837 began with a strategic approach to discover a novel potentiator with enhanced efficacy on CFTR mutants compared to the then-standard-of-care, Ivacaftor (B1684365). acs.org

The discovery process for new CFTR modulators, including the class of compounds to which this compound belongs, utilized high-throughput screening (HTS) to assess large compound libraries. acs.org A key methodology in this effort was the development and application of a CFTR-dependent yellow fluorescent protein (YFP) halide assay. acs.org This cell-based functional assay allows for the rapid and quantitative analysis of CFTR-mediated halide transport. acs.org The principle involves using a bronchial epithelial cell line derived from a CF patient (CFBE41o– cells) engineered to overexpress both the mutant CFTR protein (such as F508del) and a halide-sensitive YFP. acs.org An influx of halide ions through active CFTR channels quenches the YFP fluorescence, providing a direct measure of channel function. acs.org This HTS methodology is crucial for identifying initial "hit" compounds that can restore chloride transport. acs.org

Following initial screening, a lead optimization campaign was undertaken, starting from a known potentiator scaffold, the tetramethyl-tetrahydropyran (THP). acs.org This led to the exploration of a novel series of compounds. During the lead optimization phase, structure-activity relationships (SAR) were investigated, focusing on two main subseries: alcohols and pyrazoles. acs.org

Researchers systematically synthesized and evaluated analogues to enhance potency and efficacy. The pyrazole subseries consistently demonstrated an improved ability to restore the channel activity of the G551D CFTR mutant when benchmarked against Ivacaftor. acs.org The optimization process culminated in the identification of compound 13 , an unsubstituted pyrazole, which exhibited the best efficacy profile. acs.org This compound was subsequently nominated as this compound. acs.org The enhanced efficacy was significant, with this compound inducing a current almost 200% greater than that of Ivacaftor in primary human bronchial epithelial cells with the G551D/F508del mutation. acs.org

Table 1: Summary of Lead Optimization from Alcohol to Pyrazole Subseries This table illustrates the progression during the lead optimization phase, where the focus shifted from an alcohol-based series to a more potent and efficacious pyrazole-based series, leading to the discovery of this compound.

Chemical Subseries Key Structural Feature Performance on G551D CFTR Mutant Outcome
Alcohols Possesses a hydroxyl (-OH) group Moderate potency and efficacy Served as an initial exploration series but was surpassed in performance.
Pyrazoles Incorporates a pyrazole ring Consistently showed improved restoration of channel activity compared to Ivacaftor. Led to the identification of the unsubstituted pyrazole 13 (this compound) as the most efficacious compound. acs.org

In Vitro Pharmacological Characterization

The pharmacological effects of this compound were extensively characterized using various in vitro models and techniques to confirm its activity on different CFTR mutations.

The YFP halide assay was a cornerstone for characterizing this compound's activity across a panel of CFTR mutations. acs.org These assays were conducted in human embryonic kidney (HEK293) cells engineered to express specific class III and IV mutant CFTR forms, including G178R, S549N, and R117H, along with the YFP biosensor. acs.org

The results demonstrated that this compound was not only more potent but also exhibited higher efficacy compared to Ivacaftor across all tested mutations. acs.org The degree of increased efficacy varied depending on the specific mutation, highlighting the compound's broad potentiator activity. acs.org

Table 2: Comparative Efficacy of this compound vs. Ivacaftor on Various CFTR Mutations using YFP Halide Assay This table provides a summary of the enhanced efficacy of this compound relative to Ivacaftor on different CFTR gating (Class III) and conductance (Class IV) mutations.

CFTR Mutation Mutation Class Efficacy of this compound (% of Ivacaftor) Potency of this compound
G178R III (Gating) 158% acs.org More potent than Ivacaftor acs.org
S549N III (Gating) 143% acs.org More potent than Ivacaftor acs.org
R117H IV (Conductance) 119% acs.org More potent than Ivacaftor acs.org
G551D III (Gating) ~200% (in TECC assay) acs.org More potent than Ivacaftor acs.org

To provide a high-resolution analysis of this compound's effect on CFTR channel function, researchers employed patch-clamp electrophysiology. nih.gov This gold-standard technique allows for the direct measurement of ion currents flowing through single or multiple channels in a patch of the cell membrane in real-time. nih.gov Inside-out patch-clamp studies were conducted on cells expressing either wild-type (WT) or F508del CFTR. nih.gov These experiments confirmed that this compound causes a reversible potentiation of CFTR channel activity when the channels are pre-activated with PKA and ATP. nih.gov

The analysis of macroscopic currents, which represent the summed activity of many CFTR channels in the membrane patch, was crucial for quantifying the potentiation effect of this compound. researchgate.netutdallas.edu In continuous recordings from inside-out patches containing WT-CFTR channels, the application of this compound in the presence of ATP led to a significant, dose-dependent increase in current. researchgate.net

For WT-CFTR, a dose-response curve fitted with the Hill equation yielded a half-maximal effective concentration (EC50 or K1/2) of 0.23 µM. researchgate.net These experiments provide direct evidence that this compound enhances the open probability of the CFTR channel, leading to a greater flow of chloride ions and thereby potentiating its function. researchgate.net The reversible nature of this potentiation was observed as the current returned to baseline upon washout of the compound. researchgate.net

Electrophysiological Assessments Using Patch-Clamp Techniques

Single-Channel Conductance Measurements

Preclinical studies utilizing patch-clamp electrophysiology have provided insights into the mechanism by which this compound potentiates the cystic fibrosis transmembrane conductance regulator (CFTR) channel at the single-molecule level. These investigations reveal that this compound enhances the open probability (Po) of the CFTR channel. nih.gov This is achieved by influencing the channel's gating kinetics, specifically by prolonging the open time and reducing the closed time of the channel. nih.gov

This modulatory effect on channel gating is a key characteristic of CFTR potentiators. Research has shown that this compound and another potentiator, ivacaftor (VX-770), enhance channel activity by increasing pore opening while the nucleotide-binding domains (NBDs) are dimerized. nih.gov Despite differences in potency and efficacy, both this compound and ivacaftor have been observed to potentiate CFTR gating in a remarkably similar manner, affecting the single-channel kinetics of wild-type CFTR similarly.

Functional Evaluation in Patient-Derived Cell Lines and Organoids

The functional efficacy of this compound has been assessed in patient-derived cell lines, which are crucial for understanding its therapeutic potential in a more physiologically relevant context. In primary human bronchial epithelial (HBE) cells derived from cystic fibrosis (CF) patients with a G551D/F508del genotype, this compound demonstrated a significant potentiation of CFTR function. acs.org Transepithelial clamp circuit (TECC) assays on these cells revealed that this compound had an EC50 value of 159 nM and an efficacy level that was 173% of that observed with the potentiator VX770. nih.gov

Further studies on HBE cells from patients with the R334W/F508del genotype also confirmed the activity of this compound. nih.gov While direct preclinical studies of this compound in patient-derived organoids are not extensively detailed in the provided search results, intestinal organoids are a recognized and valuable tool for studying CFTR function and modulator response. qdcxjkg.com These three-dimensional, multicellular structures can be generated from rectal biopsies of CF patients and are used to measure CFTR function through assays such as the forskolin-induced swelling (FIS) assay, which correlates with in vivo patient responses to CFTR modulators. qdcxjkg.com

Efficacy Spectrum Across CFTR Gating Mutations

This compound has been demonstrated to be effective across a range of CFTR gating mutations, which are categorized as Class III and Class IV mutations. These mutations result in CFTR protein that is present at the cell surface but has a defective opening mechanism.

This compound has shown potent activity in preclinical models of several Class III mutations. In assays using cells expressing the G551D mutation, this compound not only demonstrated high potency but also a greater efficacy compared to ivacaftor. acs.orgnih.gov Specifically, in a TECC experiment on primary human G551D/F508del bronchial epithelial cells, this compound induced a current that was almost 200% of that induced by ivacaftor. acs.org

The efficacy of this compound extends to other Class III mutations as well. Research has shown that this compound is beneficial for mutations such as G178R and S549N. cysticfibrosisnewstoday.com In comparative studies, this compound exhibited both higher potency and efficacy on these mutants when compared to VX770. nih.gov The degree of increased efficacy varied between the mutations, with a 154% increase for G178R and a 137% increase for S549N relative to VX770. nih.gov

Class IV mutations are characterized by defective chloride conductance through the CFTR channel. This compound has been shown to alleviate the CFTR defect caused by the Class IV mutation R117H. cysticfibrosisnewstoday.com In preclinical assays, this compound demonstrated a concentration-dependent increase in the activity of R117H CFTR. nih.gov When compared to VX770, this compound showed both higher potency and a 120% higher efficacy on this particular mutant. nih.gov

CFTR MutationMutation ClassThis compound Efficacy relative to VX770 (%)
G551DIII~200%
G178RIII154%
S549NIII137%
R117HIV120%

Activity on Corrector-Rescued F508del CFTR

The most common CF-causing mutation, F508del, is a Class II mutation that results in a misfolded protein that is targeted for degradation and thus does not reach the cell surface in sufficient quantities. Therefore, a combination of a "corrector" to rescue the protein trafficking and a "potentiator" to improve channel gating is required.

Preclinical studies have shown that this compound is effective at potentiating the function of F508del CFTR that has been rescued to the cell surface by either low-temperature incubation or the use of a corrector molecule. nih.gov this compound effectively potentiates low-temperature rescued F508del CFTR with an EC50 of 3.5 ± 0.2 nM. nih.gov

Importantly, when evaluated for its effect on corrector-rescued F508del CFTR, this compound showed a greatly reduced detrimental effect on the surface expression of the corrected protein after chronic exposure compared to VX770. nih.gov While VX770 has been shown to have a potential inhibitory effect on the amount of corrector-rescued F508del CFTR at the plasma membrane, this compound demonstrated a lesser reduction in the membrane density of VX809-rescued F508del CFTR. nih.gov

Preclinical Assessments of Safety and Tolerability

Following its promising efficacy profile, this compound was selected for preclinical safety evaluation. acs.org These assessments are a critical step in drug development to identify any potential toxicities before advancing to human clinical trials. The successful completion of these preclinical safety studies led to the progression of this compound into a Phase I study to evaluate its pharmacokinetics and safety in humans. acs.org In a Phase 1 study in healthy volunteers, this compound was found to be generally safe and well-tolerated. nih.gov

Investigation of this compound in Combination Therapies

Preclinical investigations have explored the potential of this compound, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, as a component of combination therapies. These studies focus on its use alongside CFTR correctors to address the multifaceted defects of mutant CFTR proteins, particularly the common F508del mutation.

Synergistic Effects with CFTR Correctors (e.g., GLPG2222, GLPG2665, GLPG2737)

Preclinical studies have demonstrated that combining the potentiator this compound with CFTR correctors leads to synergistic effects, resulting in a more significant restoration of CFTR function than what is achieved by any single agent. The F508del mutation, the most common CF-causing mutation, impairs the CFTR protein in two primary ways: it causes misfolding, which prevents the protein from reaching the cell surface (a processing defect), and it impairs the channel's ability to open and close (a gating defect). cff.orgnih.gov

A triple combination therapy including this compound, the C1 corrector GLPG2222, and the C2 corrector GLPG2665 has shown promising results in preclinical models. cysticfibrosisnewstoday.com In studies using human bronchial epithelial (HBE) cells from patients with the homozygous F508del mutation, this triple combination restored CFTR activity to healthy levels. glpg.comglpg.com The chloride transport achieved with this regimen was reportedly up to six times greater than that observed with the dual combination of a corrector and a potentiator (Orkambi). glpg.comglpg.com

Further investigations have focused on a new generation of correctors. The addition of GLPG2737, a structurally novel co-corrector (C2), to a combination of the potentiator this compound and a C1 corrector resulted in a significant, eight-fold increase in F508del CFTR activity in preclinical assays. nih.govacs.orgnih.govacs.org These findings highlight the potential for substantial functional rescue of the mutant CFTR protein through a multi-modulator approach.

Combination TherapyKey Preclinical FindingCell ModelMutation
This compound + GLPG2222 + GLPG2665Restoration of healthy activity level; up to 6-fold greater chloride transport compared to Orkambi. glpg.comglpg.comHuman Bronchial Epithelial (HBE) CellsF508del (homozygous)
This compound + C1 Corrector + GLPG27378-fold increase in CFTR activity. nih.govacs.orgnih.govNot specifiedF508del

Rationale for Multi-Modulator Regimens

The scientific rationale for employing multi-modulator regimens in cystic fibrosis treatment is based on the distinct mechanisms of action of different classes of CFTR modulator drugs, which are designed to address the multiple molecular defects caused by CFTR mutations. nih.govnih.gov CFTR mutations are categorized into classes based on the specific problem they cause with the CFTR protein. cysticfibrosisnewstoday.com

Correctors : These molecules are designed to address protein misfolding and processing defects. cff.org For mutations like F508del, which prevent the CFTR protein from achieving its correct three-dimensional shape, correctors help the protein fold properly so it can be trafficked to and integrated into the cell surface. cff.orgcff.org However, correctors alone are often insufficient because the corrected protein that reaches the surface may still have functional impairments, such as a defective channel gate. cff.orgcystic-fibrosis.com

Potentiators : These molecules work on CFTR channels that are already present at the cell surface. nih.gov Potentiators, like this compound, act to increase the probability that the channel gate will open, thereby facilitating the flow of chloride ions across the cell membrane. cff.orgcysticfibrosisnewstoday.com They are particularly effective for gating mutations (Class III) where the protein is at the surface but does not open correctly. acs.org

For the F508del mutation, which involves both processing and gating defects, a combination of a corrector and a potentiator is necessary. nih.govnih.gov The corrector increases the quantity of CFTR protein at the cell surface, and the potentiator then enhances the function of those channels. cff.org The development of triple-combination therapies, often involving two different types of correctors (e.g., C1 and C2) and one potentiator, aims to further maximize the amount of functional CFTR at the cell surface, leading to a more robust clinical effect. nih.govcystic-fibrosis.com This layered approach, targeting different aspects of the protein's lifecycle and function, provides a more comprehensive rescue of the defective CFTR protein. cff.orgnih.gov

Clinical Development and Efficacy Studies of Glpg1837

Phase 1 Clinical Research in Healthy Volunteers

Initial clinical assessment of GLPG1837 was conducted in healthy volunteers to evaluate its fundamental pharmacological properties in humans.

Assessment of Safety and Tolerability Profiles

A randomized, double-blind, placebo-controlled Phase 1 study was conducted to assess the safety and tolerability of this compound in healthy human volunteers glpg.com. The study design included both single ascending dose (SAD) and multiple ascending dose (MAD) components glpg.com. In this study, this compound was found to be generally safe and well-tolerated across the tested dose ranges glpg.com.

Pharmacokinetic Characterization

The Phase 1 study in healthy volunteers also provided important insights into the pharmacokinetic profile of this compound glpg.com. The compound demonstrated rapid absorption following oral administration glpg.com. The mean apparent elimination half-life of this compound ranged between 6 and 15 hours glpg.com. Co-administration with food was observed to improve the bioavailability of this compound glpg.com. Steady-state plasma concentrations were achieved within the second dosing interval, with no evidence of accumulation glpg.com.

Phase 2a Clinical Trials (SAPHIRA I and SAPHIRA II)

Following the Phase 1 evaluation, this compound advanced into Phase 2a clinical trials, specifically the SAPHIRA program, to investigate its effects in CF patients harboring certain Class III CFTR mutations. The SAPHIRA program consisted of two distinct studies: SAPHIRA I and SAPHIRA II. glpg.comglobenewswire.commdpi.com

Study Design and Patient Cohorts

Both SAPHIRA I and SAPHIRA II were designed as open-label, multi-center Phase 2a studies aimed at exploring the safety, tolerability, and efficacy of this compound in CF patients glpg.comglobenewswire.commdpi.comtechnologynetworks.com. The primary objectives of these studies included the evaluation of safety and tolerability, while key secondary objectives focused on assessing changes from baseline in sweat chloride concentration, a biomarker for CFTR ion channel function, and changes in pulmonary function as measured by forced expiratory volume in 1 second (FEV1) glpg.comglobenewswire.comtechnologynetworks.comonderzoekmetmensen.nl. Each study involved the administration of this compound tablets twice daily for a total duration of four weeks glpg.comglobenewswire.comtechnologynetworks.com. The trials were conducted in multiple centers across six European Union countries and Australia glpg.comglobenewswire.comtechnologynetworks.com. A notable aspect of the study design was the inclusion of both patients who were on stable ivacaftor (B1684365) treatment prior to the study and those who were naive to this medication glpg.comglobenewswire.comtechnologynetworks.com.

The SAPHIRA I study (NCT02707562) specifically focused on evaluating this compound in CF patients with the G551D mutation glpg.comglobenewswire.commdpi.comcysticfibrosisnewstoday.com. The study aimed to enroll 32 adult patients, aged 18 years or older, with CF and at least one copy of the G551D mutation nih.govresearchgate.net. A total of 26 patients were enrolled in the study, with 24 patients completing the full duration of the trial nih.govresearchgate.net. Of the enrolled patients, 25 were receiving stable treatment with ivacaftor at the time of screening and underwent a one-week washout period before commencing treatment with this compound cysticfibrosisnewstoday.comnih.govresearchgate.netglpg.comglpg.com. One patient enrolled in the study was naive to ivacaftor treatment researchgate.netglpg.comglpg.com. Among the 26 enrolled patients, 18 (69.2%) also carried the F508del CFTR mutation on their second allele researchgate.net.

The SAPHIRA I study evaluated three sequential doses of this compound cysticfibrosisnewstoday.comglpg.comglpg.com.

Efficacy findings from SAPHIRA I demonstrated statistically significant dose-dependent decreases in sweat chloride concentration glpg.com. At the highest dose tested (500 mg twice daily), the mean sweat chloride concentration decreased from a baseline of 98 mmol/L to 66 mmol/L cysticfibrosisnewstoday.comglpg.com. For patients whose sweat chloride levels exceeded a predicted target concentration, the mean change was from 94 mmol/L at baseline to 52 mmol/L glpg.com. In patients who had been pre-treated with ivacaftor, mean sweat chloride concentrations increased from 42.5 mmol/L at screening to 98.5 mmol/L after the one-week ivacaftor washout, subsequently decreasing to 68.8 mmol/L by the end of this compound treatment nih.govresearchgate.net.

Regarding pulmonary function, the mean percent predicted FEV1 (ppFEV1) for patients on stable ivacaftor treatment was 74% at screening (prior to washout) glpg.com. Following the one-week ivacaftor washout period, there was a mean decrease of 5.4% in absolute ppFEV1 glpg.com. By the end of treatment with this compound, the ppFEV1 levels returned to the pre-washout levels, recorded as 73.1% nih.govresearchgate.netglpg.com.

Here is a summary of key efficacy findings from SAPHIRA I:

Efficacy MeasureBaseline (Pre-treatment)End of this compound Treatment (500 mg BID)Change from Baseline
Sweat Chloride (mmol/L) - Mean9866-32
ppFEV1 (%) - Mean (Pre-washout)7473.1 (End of this compound treatment)-0.9
ppFEV1 (%) - Mean (Post-washout)68.573.1 (End of this compound treatment)+4.6

The SAPHIRA II study (NCT02690519) was designed as an open-label Phase 2a trial to investigate the effects of this compound in CF patients carrying the S1251N mutation glpg.comglobenewswire.commdpi.comtechnologynetworks.comcysticfibrosisnewstoday.com. The study aimed to enroll at least six CF patients with the S1251N mutation glpg.comglobenewswire.comtechnologynetworks.com. A total of seven patients, aged between 18 and 51 years, were included in this study cysticfibrosisnewstoday.com. Similar to SAPHIRA I, patients who were on Kalydeco (ivacaftor) treatment prior to the study underwent a one-week washout period before initiating this compound treatment cysticfibrosisnewstoday.com.

The SAPHIRA II study evaluated two sequentially administered doses of this compound cysticfibrosisnewstoday.com.

Results reported from the SAPHIRA II study were noted as being similar to those observed in SAPHIRA I cysticfibrosisnewstoday.com. A significant reduction in sweat chloride concentration was reported, occurring in a dose-dependent manner, particularly evident at the 125 mg dose cysticfibrosisnewstoday.com. The study also indicated that lung function was regained and remained stable following treatment with this compound cysticfibrosisnewstoday.com.

Evaluation of Clinical Outcomes

Clinical outcomes in the SAPHIRA studies were assessed through various parameters, including changes in sweat chloride concentration and pulmonary function onderzoekmetmensen.nlsec.govglpg.com.

Changes in Sweat Chloride Concentration as a Biomarker of CFTR Function

Sweat chloride concentration is a key biomarker used to assess CFTR ion channel function onderzoekmetmensen.nlsec.govglpg.com. In the SAPHIRA 1 study, which enrolled CF patients with the G551D mutation, treatment with increasing doses of this compound resulted in a statistically significant dose-dependent decrease in sweat chloride concentration. At the highest dose tested in SAPHIRA 1 (500 mg twice daily), the mean sweat chloride concentration decreased from a baseline of 98 mmol/L to 66 mmol/L glpg.com. For patients exceeding the predicted target concentration, sweat chloride levels changed from a mean of 94 mmol/L at baseline to 52 mmol/L glpg.com. Similar reductions in sweat chloride concentration were reported in the SAPHIRA 2 study in patients with the S1251N mutation cysticfibrosisnewstoday.com.

Below is a data table summarizing the changes in sweat chloride concentration observed in the SAPHIRA 1 study:

StudyPatient MutationBaseline Sweat Chloride (mmol/L)Sweat Chloride at End of Treatment (mmol/L)
SAPHIRA 1G551D98 glpg.com66 glpg.com
Impact on Pulmonary Function Parameters (e.g., Forced Expiratory Volume in 1 Second)

Forced Expiratory Volume in 1 second (FEV1) is a standard measure of pulmonary function in CF patients onderzoekmetmensen.nlsec.govglpg.com. In the SAPHIRA 1 study, patients who were on stable ivacaftor treatment prior to the study experienced a mean decrease in absolute percent predicted FEV1 (ppFEV1) of 5.4% following a one-week ivacaftor washout period glpg.com. At the end of treatment with this compound, the ppFEV1 levels returned to the pre-washout levels observed when patients were on ivacaftor treatment glpg.comresearchgate.net. This suggests that this compound treatment was associated with a restoration of lung function to levels comparable to those achieved with ivacaftor in this patient population cysticfibrosisnewstoday.com.

Below is a data table illustrating the impact on ppFEV1 in the SAPHIRA 1 study for patients previously on ivacaftor:

StudyPatient MutationppFEV1 at Screening (on ivacaftor) (%)ppFEV1 Post-Ivacaftor Washout (%)ppFEV1 at End of this compound Treatment (%)
SAPHIRA 1G551D74 glpg.com68.6 nih.gov73.1 nih.gov

Assessment of Safety and Tolerability in Patient Populations

The safety and tolerability of this compound were evaluated in both Phase 1 and Phase 2 clinical trials acs.orgonderzoekmetmensen.nlglpg.comsec.govglpg.com. In the Phase 1 study in healthy volunteers, this compound was generally safe and well-tolerated across a range of single and multiple ascending doses acs.orgglpg.comglpg.com. No adverse effects were observed on ECG, vital signs, or laboratory parameters in this study glpg.comglpg.com.

In the Phase 2 SAPHIRA studies, this compound was also found to be generally well-tolerated in CF patient populations cysticfibrosisnewstoday.comglpg.com. Treatment-emergent adverse events were predominantly mild or moderate and were considered typical for a CF patient population glpg.com. The SAPHIRA 1 study reported adverse events in a dosage-dependent manner researchgate.netnih.gov.

Feasibility and Clinical Implications of Ivacaftor Washout Periods

Investigation of novel CFTR potentiators like this compound in patients with gating mutations who are already receiving ivacaftor requires a period of ivacaftor withdrawal researchgate.netnih.gov. The SAPHIRA 1 study explored the feasibility and impact of a one-week ivacaftor washout period researchgate.netnih.gov. Patient willingness to participate in the study, despite the requirement for ivacaftor withdrawal, suggested that a short washout period may not be a significant barrier to the development of new potentiators researchgate.netnih.gov. While the one-week washout resulted in a decline in lung function, this was subsequently reversed with this compound treatment researchgate.netnih.gov. This supports the concept that short washout periods can be feasible in clinical trial design, although longer periods or time on placebo might be less acceptable to patients researchgate.net.

Pharmacokinetic Profiles in Patient Populations

The pharmacokinetic profile of this compound was assessed in clinical studies onderzoekmetmensen.nlglpg.comresearchgate.net. In the Phase 1 study in healthy volunteers, this compound showed rapid absorption with a mean apparent elimination half-life of 6-15 hours glpg.comglpg.com. Food was found to improve the bioavailability of this compound glpg.comglpg.com. Steady state was achieved within the second dosing period with no accumulation observed glpg.comglpg.com. Pharmacokinetic outcomes were also evaluated as a secondary objective in the SAPHIRA 1 study in CF patients researchgate.netnih.gov.

Role in Prospective Combination Therapies in Clinical Development

This compound has been investigated for its potential role in combination therapies for CF, particularly for patients with the F508del mutation, which is the most common CFTR mutation selleckchem.comglpg.com. Pre-clinical studies have explored triple combination treatments involving this compound along with other experimental CFTR modulators, such as correctors GLPG2222 and GLPG2665 cysticfibrosisnewstoday.comglpg.comrespiratory-therapy.com. These combinations aim to address the underlying CFTR defect in a broader population of CF patients cysticfibrosisnewstoday.comglpg.com. In vitro studies of a triple combination including this compound, GLPG2222, and GLPG2665 demonstrated restoration of CFTR activity in human bronchial epithelial cells from patients with the homozygous F508del mutation, showing significantly greater chloride transport compared to existing therapies like Orkambi glpg.comglpg.com. This suggests a potential role for this compound as a potentiator component in future multi-drug CF regimens targeting different aspects of the CFTR protein dysfunction acs.orgglpg.comglpg.com.

Therapeutic Implications and Future Research Directions

Contribution of GLPG1837 to Personalized Medicine Approaches in Cystic Fibrosis

This compound exemplifies the move towards personalized medicine in cystic fibrosis by targeting specific CFTR protein mutations. acs.orgbiosynth.com As a potentiator, its primary mechanism of action is to enhance the gating function of the CFTR channel, effectively keeping the channel open for longer periods to facilitate increased chloride ion transport. biosynth.com This targeted approach is particularly beneficial for patients with Class III and IV mutations, which affect channel gating and conductance, respectively. cysticfibrosisnewstoday.com

Research has demonstrated the efficacy of this compound in potentiating the activity of several Class III gating mutations, including G551D, G178R, and S549N, as well as the Class IV mutation, R117H. cysticfibrosisnewstoday.com Clinical trials, such as the SAPHIRA 1 and SAPHIRA 2 studies, were designed to evaluate the effectiveness of this compound in patients with specific mutations like G551D and S1251N. cysticfibrosisnewstoday.comglpg.comglpg.com The development of this compound and its focused investigation in distinct genetic subpopulations underscore the importance of a personalized treatment strategy in maximizing therapeutic benefit for individuals with CF. acs.org

Interactive Table: Investigated CFTR Mutations for this compound

Mutation Class Specific Mutation Effect of Mutation Action of this compound References
Class III (Gating)G551DDefective channel gatingPotentiates channel opening cysticfibrosisnewstoday.comcaymanchem.com
Class III (Gating)G178RDefective channel gatingPotentiates channel opening cysticfibrosisnewstoday.comfrontiersin.org
Class III (Gating)S549NDefective channel gatingPotentiates channel opening cysticfibrosisnewstoday.comersnet.org
Class III (Gating)S1251NDefective channel gatingPotentiates channel opening cysticfibrosisnewstoday.comglpg.com
Class IV (Conductance)R117HReduced chloride flowPotentiates channel opening cysticfibrosisnewstoday.comersnet.org
Class II (Processing)F508delMisfolded protein does not reach cell surfacePotentiates corrected F508del-CFTR acs.orgcaymanchem.com

Potential for Expanded Therapeutic Indications Through Combination Strategies

While this compound shows promise as a monotherapy for certain mutations, its greatest potential may lie in combination with other CFTR modulators, particularly correctors. glpg.com Correctors are designed to address mutations like F508del, the most common CF-causing mutation, by helping the misfolded CFTR protein to traffic to the cell surface. cff.org Once at the surface, a potentiator like this compound can then enhance its function.

Preclinical studies have explored the use of this compound in triple combination therapies. cysticfibrosisnewstoday.com For instance, a combination of this compound with two other experimental modulators, GLPG2222 and GLPG2665, showed promising results. cysticfibrosisnewstoday.com This strategy aims to provide a therapeutic option for a larger percentage of the CF population, including those with the F508del mutation. cysticfibrosisnewstoday.comafm.nl The rationale is that a multi-pronged attack, addressing both protein trafficking and channel gating, will lead to a more robust restoration of CFTR function. afm.nl Importantly, this compound does not appear to interfere with the action of correctors, making it a suitable candidate for such combination regimens. mdpi.com

Ongoing Challenges in CFTR Modulator Development

The development of new CFTR modulators is not without its hurdles. Significant challenges remain in bringing novel therapies like this compound from the laboratory to the clinic.

Need for Rigorous, Placebo-Controlled Clinical Trials

The establishment of efficacy for new CFTR modulators requires well-designed clinical trials. nih.gov Historically, placebo-controlled trials have been the gold standard for demonstrating a drug's effectiveness. nih.gov However, as highly effective modulators become the standard of care for many genotypes, designing placebo-controlled trials has become ethically and practically challenging. bmj.com Patients and physicians may be unwilling to have treatment withheld, even for a short duration. nih.gov This necessitates innovative trial designs, such as withdrawal studies or active-comparator trials, to evaluate new modulators. bmj.com The SAPHIRA 1 and 2 trials for this compound, for instance, were open-label studies. cysticfibrosisnewstoday.comglpg.comglpg.com While providing valuable data, the lack of a placebo arm can impact the interpretation of the results. cysticfibrosisnewstoday.com Therefore, a key challenge is to balance the need for rigorous scientific evidence with the ethical considerations of treating patients with a life-shortening illness. bmj.comnih.gov

Further Elucidation of Structure-Activity Relationships for Enhanced Modulator Design

To design more potent and specific CFTR modulators, a deep understanding of their structure-activity relationships (SAR) is essential. uwtsd.ac.ukresearchgate.net SAR studies investigate how the chemical structure of a compound relates to its biological activity. For this compound, research has focused on understanding its binding site on the CFTR protein and how modifications to its structure affect its potentiating ability. mdpi.comresearchgate.netresearchgate.net

Studies have suggested that this compound shares a common binding site with another potentiator, ivacaftor (B1684365), at the interface of the transmembrane domains of CFTR. mdpi.comnih.gov However, molecular docking studies have also identified a potential second binding site for this compound. researchgate.net Further exploration of these interactions through techniques like cryo-electron microscopy and computational modeling can provide crucial insights for designing next-generation potentiators with improved efficacy and specificity. mdpi.com The discovery of this compound itself was the result of a structure-activity relationship campaign that identified a novel class of compounds with significant impact on CFTR activation. mdpi.com

Interactive Table: Research Findings on this compound's Potency

CFTR Mutant Potency (EC50) Assay Type Key Finding References
F508del3 nMReporter AssayHigh potency for the most common CF mutation. caymanchem.commedchemexpress.com
G551D339 nMReporter AssayEffective on this Class III gating mutation. caymanchem.commedchemexpress.com
G551D/F508del159 nMTECC AssayPotent in patient-derived bronchial epithelial cells. caymanchem.comnih.gov
G551D181 nMConductivity AssayIncreases channel conductivity. medchemexpress.com

Integration of Preclinical and Clinical Findings for Rational Drug Development

The development of this compound as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator exemplifies a rational, integrated approach to drug development, where preclinical findings directly informed the design and objectives of clinical trials. This iterative process, moving from laboratory models to human studies, is crucial for optimizing new therapeutic agents. The journey of this compound from a promising chemical entity to a clinical candidate was built on a foundation of in vitro data that predicted its potential efficacy and guided its evaluation in patients with specific CFTR mutations.

Preclinical research was instrumental in identifying this compound as a potent CFTR potentiator. acs.orgnih.gov Initial high-throughput screening and subsequent optimization led to the discovery of this compound, a compound that demonstrated significant activity in restoring the function of mutant CFTR channels in laboratory settings. acs.org A key finding from these early studies was that this compound showed enhanced efficacy on CFTR mutants with Class III gating mutations, such as G551D, when compared to the existing standard-of-care potentiator, ivacaftor. acs.orgnih.gov Specifically, in primary human bronchial epithelial (HBE) cells from donors with the G551D/F508del genotype, this compound induced a current that was nearly 200% of that achieved with ivacaftor, and it was also more potent. acs.org This superior preclinical efficacy provided a strong rationale for advancing this compound into clinical development, with the specific aim of treating patients with these types of mutations.

Further in vitro studies expanded the profile of this compound, showing its ability to improve the function of other Class III mutations (G178R, S549N) and even a Class IV conductance mutation (R117H) to a greater extent than ivacaftor. acs.orgcysticfibrosisnewstoday.com Mechanistic studies using patch-clamp electrophysiology revealed that this compound and ivacaftor likely compete for the same binding site on the CFTR protein, suggesting a common mechanism of action. mdpi.comnih.govnih.gov However, this compound appeared to open the mutant CFTR channels to a higher degree. nih.gov This portfolio of preclinical data was critical for designing targeted clinical trials.

The preclinical pharmacokinetic (PK) profile of this compound in animal models was also favorable, showing low clearance and good oral bioavailability in both rats and dogs, which supported its potential for oral administration in humans. selleckchem.com This was complemented by an attractive in vitro ADME (absorption, distribution, metabolism, and excretion) profile, indicating good permeability and low potential for off-target inhibition of cytochrome P450 enzymes or the hERG channel. selleckchem.com

These comprehensive preclinical findings directly shaped the clinical development plan for this compound. A Phase 1 study in healthy volunteers confirmed that the compound was generally safe and well-tolerated and established its human pharmacokinetic profile, which included rapid absorption and a half-life of 6-15 hours. glpg.com

The subsequent Phase 2a clinical program, known as SAPHIRA, was designed to directly test the promising preclinical signals in the target patient population.

SAPHIRA 1 (NCT02707562): This study enrolled CF patients with the G551D mutation, a direct translation of the preclinical findings that showed particular efficacy for this genotype. glpg.comnih.govsec.gov

SAPHIRA 2 (NCT02690519): This trial focused on patients with the S1251N mutation, another Class III gating mutation, to broaden the understanding of this compound's clinical activity. cysticfibrosisnewstoday.comsec.govtandfonline.com

In these studies, patients who were on stable ivacaftor treatment underwent a washout period before receiving this compound. glpg.comnih.gov This design allowed for a direct assessment of this compound's efficacy. The clinical results mirrored the preclinical predictions. Treatment with this compound led to a statistically significant and dose-dependent decrease in sweat chloride concentration, a key biomarker of CFTR function. glpg.comnih.gov Furthermore, lung function, as measured by the percent predicted forced expiratory volume in 1 second (ppFEV1), which had declined during the ivacaftor washout, returned to pre-washout levels after treatment with this compound. glpg.comnih.gov These clinical outcomes validated the preclinical hypothesis that this compound is an active CFTR potentiator in patients with Class III mutations.

The integration of these findings is summarized below:

Table 1: Integration of this compound Preclinical and Clinical Research

Research Phase Key Finding/Activity Rationale/Implication for Next Step
Preclinical (In Vitro) Identified as a novel, potent CFTR potentiator. acs.orgnih.gov Provided initial proof-of-concept for the compound's mechanism of action.
Showed superior efficacy compared to ivacaftor in cell models with Class III mutations (e.g., G551D). acs.org Justified clinical development as a potentially improved therapy for specific patient groups.
Characterized mechanism of action; competes with ivacaftor at the same binding site. mdpi.comnih.govnih.gov Informed clinical trial design and understanding of its place among other potentiators.
Favorable ADME and animal PK profiles (good oral bioavailability, low clearance). selleckchem.com Supported progression to human trials with oral dosing.
Clinical (Phase 1) Demonstrated safety and tolerability in healthy volunteers. glpg.com Cleared the path for efficacy studies in patients.
Established human pharmacokinetic parameters (e.g., half-life 6-15 hours). glpg.com Guided dose selection and frequency for Phase 2 trials.
Clinical (Phase 2) Showed significant, dose-dependent reduction in sweat chloride in patients with G551D and S1251N mutations. cysticfibrosisnewstoday.comglpg.comnih.gov Confirmed CFTR-modulating activity in the target patient population, validating preclinical findings.
Restored lung function (ppFEV1) to levels seen with prior ivacaftor treatment. glpg.comnih.gov Demonstrated clinically relevant benefit.
Further Development A derivative, ABBV-2451, was developed to address PK and potency limitations of this compound. mdpi.com The clinical experience with this compound informed the rational design of a next-generation molecule, although this derivative ultimately did not demonstrate sufficient clinical efficacy. mdpi.com

The clinical experience with this compound also informed future research directions. While successful in demonstrating proof-of-concept, the need to improve upon its properties led to the rational design of a derivative compound, ABBV-2451 (also known as GLPG-2451). mdpi.com This next-generation molecule was developed to address certain pharmacokinetic and potency limitations identified during the development of this compound. mdpi.com Although ABBV-2451 ultimately did not show sufficient clinical efficacy to warrant further development, this step illustrates the cyclical nature of rational drug design: preclinical data guides clinical trials, and the results of those trials, in turn, provide the insights needed to design improved, next-generation therapeutic candidates. mdpi.com

Q & A

Q. How does GLPG1837 modulate CFTR channel gating compared to Ivacaftor, and what structural insights support this mechanism?

Methodological Answer: this compound and Ivacaftor share the same binding site on CFTR, as shown by cryo-EM structures of CFTR-ligand complexes. However, their distinct molecular orientations (e.g., this compound's sulfonamide group vs. Ivacaftor's quinazoline core) result in different stabilization effects on the transmembrane domain (TMD). This compound prolongs the high-FRET state of the NBD dimer in single-molecule FRET (smFRET) experiments, with an EC50 of 0.06 µM in wild-type CFTR . To validate binding site conservation, use mutagenesis (e.g., F312A, F337A) to disrupt key hydrophobic interactions, followed by electrophysiological assays (e.g., patch-clamp) to measure channel open probability (Po) .

Q. What in vitro and ex vivo models are optimal for assessing this compound efficacy in CFTR rescue?

Methodological Answer: Primary human bronchial epithelial (HBE) cells from G551D/F508del patients are the gold standard for functional assays. Measure CFTR-dependent chloride secretion using short-circuit current (ISC) in Ussing chambers, with this compound (EC50 = 17 nM for F508del in HBE cells) applied alongside forskolin (10 µM) to potentiate cAMP signaling . For pharmacokinetic (PK) studies, use murine models (e.g., C57BL/6 mice) to assess clearance rates (1.92 L/h/kg in mice vs. 0.32 L/h/kg in dogs) and oral bioavailability (67% in mice) .

Q. How is this compound’s EC50 determined for specific CFTR mutations, and what factors influence variability?

Methodological Answer: EC50 values are derived from dose-response curves in HEK293 or CFBE41o− cells transfected with mutant CFTR (e.g., G551D, F508del). Use fluorescent membrane potential dyes (e.g., FLIPR) or halide-sensitive probes (e.g., YFP-H148Q/I152L) to quantify ion flux. Variability arises from cell type (e.g., 339 nM EC50 for G551D in HEK293 vs. 181 nM in HBE cells) and assay conditions (e.g., temperature, forskolin pre-treatment) .

Advanced Research Questions

Q. How do interspecies differences in CFTR orthologs impact this compound efficacy, and how can these be addressed in preclinical studies?

Methodological Answer: Zebrafish and chicken CFTR orthologs are this compound-responsive, whereas murine and salmonid orthologs are not. To resolve this, perform sequence alignment to identify critical residues (e.g., transmembrane helix 8/TM8) and use chimeric CFTR constructs in HEK293 cells. For example, zebrafish CFTR requires 10–20 µM this compound for partial activation vs. 3 µM in human CFTR, highlighting species-specific pharmacology .

Q. What experimental strategies reconcile contradictory data on this compound’s effect on NBD dimer stability?

Methodological Answer: smFRET data show this compound reduces high-FRET state duration (indicating destabilized NBD dimer) in ATP-free conditions but enhances it in ATP-bound states. To resolve this paradox, combine smFRET with Markov modeling to analyze dwell times and transition rates under varying ATP/GLPG1837 concentrations. Contrast with Ivacaftor, which shortens NBD dimer decay post-ATP withdrawal .

Q. How can this compound be optimized in combination therapies with CFTR correctors (e.g., ABBV-2222)?

Methodological Answer: Co-administer this compound (0.1 µM) with correctors like ABBV-2222 (EC50 = 5.4 nM) in F508del HBE cells. Use Western blotting to quantify mature CFTR (Band C) and TECC (temperature-corrected electrophysiological) assays to measure functional rescue over 96 hours. Note that this compound does not interfere with corrector potency but requires chronic dosing for sustained activity .

Clinical-Translational Research Questions

Q. What PK/PD parameters from preclinical studies informed this compound’s clinical trial design?

Methodological Answer: Phase I trials (NCT03474029) used twice-daily dosing (800 mg BID) based on dog PK data (t1/2 = 3 hours, bioavailability >100%). Monitor sweat chloride reduction (primary endpoint) and FEV1 in G551D patients, as this compound’s efficacy correlates with CFTR potentiator activity in HBE cells (ΔISC = 10–15 µA/cm² at 1 µM) .

Q. How do structural dynamics of CFTR-GLPG1837 complexes inform next-generation potentiator design?

Methodological Answer: Perform molecular dynamics (MD) simulations on cryo-EM structures (PDB: 6MS2) to identify flexible regions (e.g., TM8, lasso motif) that stabilize the open channel. Validate predictions via alanine scanning mutagenesis and single-channel recordings. Compare with GLPG2451, a once-daily analog derived from this compound’s sulfonamide scaffold .

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